![molecular formula C14H16FN3OS B2871856 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897480-83-0](/img/structure/B2871856.png)

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

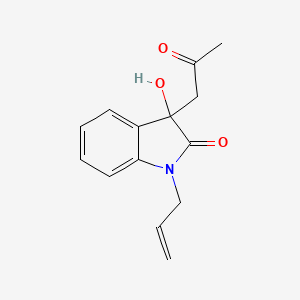

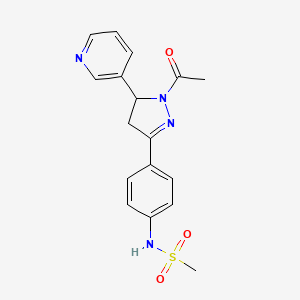

“1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a compound that has been studied for its potential therapeutic applications . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The structures of the compounds are confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific synthesis protocol used.Scientific Research Applications

Molecular Structure and Interactions

Research on closely related compounds emphasizes their molecular structure and how it influences intermolecular interactions. For example, compounds with halobenzoyl piperazines have been studied for their molecular conformations and how these structures are linked by hydrogen bonds, affecting their three-dimensional structure and potentially their biological activity (Mahesha et al., 2019).

Antimicrobial and Antibacterial Activities

Several studies have explored the synthesis and evaluation of fluoroquinolone derivatives, and benzothiazole-containing compounds, highlighting their potent antimicrobial and antibacterial activities. For instance, new fluoroquinolone derivatives with substituted piperazine rings have shown high in vitro antibacterial activity, with some compounds exhibiting more potent activities against Gram-positive organisms than standard treatments (Sharma et al., 2015). Similarly, benzothiazolyl-4-thiazolidinone hybrids based on fluoroquinolones have been found to be highly potent against various bacterial strains (Patel & Park, 2014).

Synthesis and Evaluation for Therapeutic Potentials

Compounds incorporating elements like fluoro-benzothiazole and piperazine have been synthesized and evaluated for their potential therapeutic applications. This includes research into their roles as intermediates in synthesizing neuroleptic agents, indicating the versatility of these compounds in developing pharmaceuticals (Botteghi et al., 2001). Additionally, the synthesis and biological evaluation of thiadiazole derivatives containing piperazine have shown promise in antimicrobial activities, suggesting the potential for these compounds in treating infections (Xia, 2015).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole ring have been found to exhibit anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.

Mode of Action

Similar compounds have shown to inhibit cox-1, an enzyme involved in the inflammatory response . This suggests that 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one may interact with its targets to modulate inflammatory pathways.

Biochemical Pathways

, compounds with similar structures have been found to inhibit COX-1. This suggests that this compound may affect the COX-1 pathway and its downstream effects, which include the production of prostaglandins, key mediators of inflammation.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation for drugs with certain molecular properties.

Result of Action

Similar compounds have demonstrated anti-inflammatory activity, with some showing inhibition of albumin denaturation . This suggests that this compound may also have anti-inflammatory effects at the molecular and cellular level.

Future Directions

Properties

IUPAC Name |

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETYWNMQMFPAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)

![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)